Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the condensation of 1,4-dicarbonyl compounds with appropriate reagents to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical research.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to the compound .
Imidazole: The parent compound of the imidazole ring, used in various chemical and biological applications.
Uniqueness
Amino((3-(2-amino-5-(1-hydroxyethyl)-1H-imidazol-4-yl)propyl)amino)methaniminium is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other imidazole derivatives .
Eigenschaften
Molekularformel |
C9H19N6O+ |
---|---|
Molekulargewicht |
227.29 g/mol |
IUPAC-Name |
3-[2-amino-4-(1-hydroxyethyl)-1H-imidazol-5-yl]propyl-(diaminomethylidene)azanium |
InChI |
InChI=1S/C9H18N6O/c1-5(16)7-6(14-9(12)15-7)3-2-4-13-8(10)11/h5,16H,2-4H2,1H3,(H4,10,11,13)(H3,12,14,15)/p+1 |
InChI-Schlüssel |
XAGOQPOCLAGJGB-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C1=C(NC(=N1)N)CCC[NH+]=C(N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.